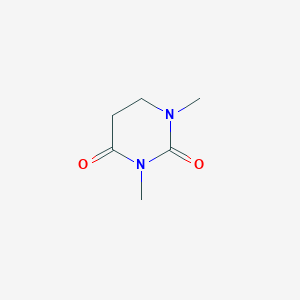![molecular formula C7H8N2O4S B6256444 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid CAS No. 1379307-91-1](/img/new.no-structure.jpg)
5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid: is a complex organic compound with a unique structure that combines elements of pyrazole and thiazine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels required for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different functional groups on the pyrazole or thiazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid include other pyrazole and thiazine derivatives, such as:
Pyrazolo[3,2-c][1,4]thiazine derivatives: Compounds with similar core structures but different substituents.
Thiazole derivatives: Compounds with a thiazole ring instead of a thiazine ring.
Pyrazole derivatives: Compounds with variations in the pyrazole ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrazole and thiazine rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1379307-91-1 |
|---|---|
Fórmula molecular |
C7H8N2O4S |
Peso molecular |
216.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



